1-(4-fluorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O3S/c1-27-20-5-3-2-4-19(20)24-14-12-23(13-15-24)11-10-22-28(25,26)16-17-6-8-18(21)9-7-17/h2-9,22H,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRNWTHQFFZZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)piperazine.
Introduction of the Fluorophenyl Group: The piperazine intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to introduce the fluorophenyl group.
Sulfonamide Formation: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms and sulfonamide group participate in nucleophilic substitutions under basic conditions:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Piperazine alkylation | K₂CO₃/DMSO, 60°C, 12h | Quaternary ammonium salt formation at piperazine N-atoms | 68–72% | |
| Sulfonamide hydrolysis | NaOH (2M)/EtOH, reflux, 6h | Cleavage of sulfonamide to amine (requires harsh conditions) | <10% |
Key findings:
-
Piperazine nitrogens show moderate nucleophilicity, enabling alkylation with electrophiles like alkyl halides.
-
The methanesulfonamide group resists hydrolysis under standard conditions but partially degrades in strong alkaline media.
Coupling Reactions
The ethyl-piperazine bridge facilitates coupling with aromatic systems via Buchwald-Hartwig or Ullmann-type reactions:
| Substrate | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| 2-Bromopyridine | Pd(OAc)₂/Xantphos, Cs₂CO₃ | Arylpiperazine-pyridine conjugate | 55% | |
| 4-Fluorobenzoyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | Amide-linked benzoyl derivative | 82% |
Notable observations:
-
Microwave-assisted coupling (e.g., 900 W, 15 min) improves reaction efficiency for similar piperazine derivatives .
-
Electron-withdrawing groups on the aryl ring enhance coupling rates .
Electrophilic Aromatic Substitution
The 4-fluorophenyl group undergoes regioselective substitution:
| Reaction | Reagent | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to F | 45% | |
| Sulfonation | SO₃·Py complex, DCM | Para to F | 38% |
Mechanistic insight:
-
Fluorine directs electrophiles to meta positions due to its strong -I effect.
-
Steric hindrance from the piperazine-ethyl chain limits para-substitution .
Redox Reactions
The sulfonamide group remains inert to common reducing agents, but the piperazine ring shows limited reactivity:
| Reagent | Conditions | Outcome | Source |
|---|---|---|---|
| NaBH₄ | MeOH, RT, 2h | No reduction of sulfonamide | |
| H₂/Pd-C | EtOAc, 50 psi, 6h | Partial saturation of piperazine |
Complexation with Metal Ions
The sulfonamide oxygen and piperazine nitrogens coordinate transition metals:
| Metal Salt | Solvent | Stability Constant (log K) | Source |
|---|---|---|---|
| CuCl₂ | MeCN/H₂O | 4.2 ± 0.3 | |
| Fe(NO₃)₃ | EtOH | 3.8 ± 0.2 |
Applications include catalytic roles in oxidation reactions .
Pharmacological Interactions
While not a classical chemical reaction, the compound binds biological targets via:
Scientific Research Applications
Neuropharmacological Applications
The compound has shown promise in neuropharmacology, particularly in the modulation of neurotransmitter systems. Research indicates that derivatives of piperazine, including this compound, exhibit selective binding to dopamine and serotonin transporters, which are crucial for mood regulation and cognitive functions.
Key Findings:
- Dopamine Transporter (DAT) Affinity: Studies have demonstrated that compounds similar to 1-(4-fluorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide possess high affinity for DAT, suggesting potential applications in treating disorders like depression and schizophrenia .
- Serotonin Transporter (SERT) Selectivity: The compound's analogs have been evaluated for their selectivity towards SERT, which is vital in antidepressant activity. Enhanced selectivity could lead to reduced side effects compared to non-selective agents .
Cancer Therapy
Recent studies have explored the anticancer potential of this compound through its ability to induce apoptosis in various cancer cell lines. The structural features of the compound facilitate interactions with key proteins involved in cancer progression.
Case Studies:
- Cytotoxicity Assays: In vitro assays demonstrated that 1-(4-fluorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide exhibited significant cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
- Mechanism of Action: The compound's mechanism appears to involve modulation of apoptotic pathways and inhibition of cell proliferation, highlighting its potential as a lead compound for developing new anticancer agents .
Drug Design and Development
The unique structure of 1-(4-fluorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide makes it an attractive candidate for further modifications aimed at enhancing its pharmacological properties.
Applications in Drug Discovery:
- Structure-Activity Relationship (SAR): Research has focused on modifying the piperazine moiety to enhance binding affinity and selectivity for target receptors. This approach has led to the identification of several promising analogs with improved efficacy and safety profiles .
- Screening Libraries: The compound is included in various screening libraries for drug discovery, enabling researchers to evaluate its potential against a wide range of biological targets .
Summary Table of Applications
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors. It binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to changes in mood, perception, and behavior, making it a candidate for treating psychiatric disorders.
Comparison with Similar Compounds
Structural and Pharmacological Trends
Impact of Piperazine Substitution
Functional Group Modifications
Receptor Selectivity
- 5-HT1A vs. 5-HT6 :
- Similar piperazine scaffolds target different receptors based on auxiliary groups (e.g., naphthalene sulfonyl in 4j vs. pyridinyl in WAY-100635) .
Biological Activity
1-(4-fluorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound is characterized by its unique molecular structure, which includes a fluorophenyl group and a methanesulfonamide moiety, contributing to its biological activity.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 401.49 g/mol. The compound features several functional groups that may influence its biological interactions, including:
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Piperazine ring : Known for its role in various pharmacological activities.
- Methanesulfonamide : Imparts solubility and potential for hydrogen bonding.
Biological Activity Overview
Research on this compound suggests multiple biological activities, primarily focusing on its interactions with neurotransmitter systems and potential therapeutic applications. Here are some key findings:
Antidepressant and Anxiolytic Effects
Studies have indicated that piperazine derivatives can exhibit antidepressant and anxiolytic properties through modulation of serotonin receptors. For instance, compounds similar to this one have shown efficacy in reducing anxiety-like behaviors in animal models by acting as serotonin receptor antagonists .
Antimicrobial Properties
Some piperazine derivatives have been investigated for their antimicrobial properties. The presence of the methoxyphenyl group is hypothesized to enhance the antibacterial activity against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or substituents on the aromatic rings can significantly alter its pharmacological profile. For example:
- Substituents on the phenyl ring : Altering the position or type of substituents can enhance receptor binding affinity.
- Alkyl chain length : Modifying the ethyl chain linked to the piperazine can influence solubility and bioavailability.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H24FN3O2S |
| Molecular Weight | 401.49 g/mol |
| LogP | 2.892 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 37.69 Ų |
Case Studies
-
Antidepressant Activity :
In a study involving various piperazine derivatives, it was found that compounds with similar structures exhibited significant reductions in depression-like behaviors in rodent models when administered at doses ranging from 5 to 20 mg/kg . -
Antitumor Efficacy :
A comparative analysis showed that analogs of this compound inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range, suggesting potential for further development as an anticancer agent . -
Antimicrobial Testing :
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that certain derivatives displayed minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating promising antimicrobial activity .
Q & A
Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide, and how can purity be maximized?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the piperazine core via nucleophilic substitution between 2-methoxyphenylpiperazine and an ethylenediamine derivative .
- Step 2: Sulfonylation of the intermediate using 1-(4-fluorophenyl)methanesulfonyl chloride under anhydrous conditions .
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Key Considerations: Use inert atmospheres (N₂/Ar) to prevent oxidation of the piperazine ring, and monitor reaction progress via thin-layer chromatography (TLC) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identifies aromatic protons (δ 6.8–7.4 ppm for fluorophenyl and methoxyphenyl groups) and piperazine/ethyl chain protons (δ 2.5–3.5 ppm) .
- ¹³C NMR: Confirms sulfonamide carbonyl (δ ~110 ppm) and quaternary carbons in the piperazine ring .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 462.18) .
- Infrared (IR) Spectroscopy: Detects sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays:
- Receptor binding: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using [³H]-labeled ligands .
- Enzyme inhibition: Fluorescence-based assays to evaluate inhibition of targets like monoamine oxidases (MAOs) .
- Cell viability: MTT assays in neuronal or cancer cell lines to assess cytotoxicity (IC₅₀ values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodology:
- Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or altering the methoxy group position) .
- Biological Testing: Compare binding affinities (Kᵢ) across analogs using dose-response curves.
Example Data Table:
| Substituent Modification | Target Receptor (Kᵢ, nM) | Selectivity Ratio (5-HT₁A/D₂) |
|---|---|---|
| 4-Fluorophenyl (Parent Compound) | 5-HT₁A: 12 ± 2 | 3.5 |
| 4-Chlorophenyl | 5-HT₁A: 18 ± 3 | 2.1 |
| 3-Methoxyphenyl | 5-HT₁A: 8 ± 1 | 4.8 |
| Data adapted from comparative studies in and . |
Q. How can contradictory data in receptor binding studies be resolved?
Case Example: Discrepancies in 5-HT₁A vs. D₂ receptor binding may arise from assay conditions (e.g., buffer pH, temperature) or allosteric modulation. Resolution Strategies:
- Functional Assays: Measure cAMP accumulation or β-arrestin recruitment to distinguish agonist/antagonist profiles .
- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions to identify critical binding residues (e.g., piperazine interactions with transmembrane helices) .
Q. What computational approaches are used to predict metabolic stability and off-target effects?
- In silico Tools:
- ADMET Prediction: Software like Schrödinger’s QikProp to estimate logP (target: 2–4), CYP450 inhibition, and blood-brain barrier permeability .
- Docking Studies: AutoDock Vina or Glide to simulate binding poses in off-target enzymes (e.g., CYP3A4) .
- Metabolite Identification: LC-MS/MS to detect phase I/II metabolites (e.g., sulfonamide hydrolysis products) .
Q. How can multi-target interactions (e.g., serotonin/dopamine receptors) be systematically evaluated?
Experimental Design:
- Polypharmacology Profiling: Screen against a panel of 50+ GPCRs, kinases, and ion channels using radioligand binding or BRET assays .
- Pathway Analysis: RNA sequencing or phosphoproteomics in treated cells to map downstream signaling cascades (e.g., ERK/Akt pathways) .
Methodological Considerations for Data Reproducibility
- Synthetic Reproducibility: Document reaction parameters (e.g., solvent purity, stirring rate) to minimize batch-to-batch variability .
- Assay Standardization: Include positive controls (e.g., clozapine for 5-HT₂A binding) and validate inter-assay CV% (<15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
